5-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl, methoxyphenyl, and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpyrazole
- 3,5-Diphenylpyrazole
- 4-Chlorophenylpyrazole
Uniqueness
What sets 5-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C24H18ClN3O2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18ClN3O2/c1-30-19-13-7-16(8-14-19)23-20-21(15-5-3-2-4-6-15)26-27-22(20)24(29)28(23)18-11-9-17(25)10-12-18/h2-14,23H,1H3,(H,26,27) |
InChI Key |
FBLBNTOHNIGSQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)Cl)NN=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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